molecular formula C14H19F3N4O3 B2625748 1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396862-29-5

1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Número de catálogo: B2625748
Número CAS: 1396862-29-5
Peso molecular: 348.326
Clave InChI: JXPBKSQAXAMUND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel synthetic compound designed for medicinal chemistry and drug discovery research. This complex molecule incorporates two privileged structural motifs known for their broad biological relevance: a morpholine ring and a piperidine-linked 1,3,4-oxadiazole core bearing a trifluoromethyl group. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently investigated for its diverse biological activities, including potential antiviral , anticancer , and anti-inflammatory properties. The presence of the trifluoromethyl group on the oxadiazole ring is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, lipophilicity, and binding affinity. The morpholine moiety, a common feature in many bioactive molecules, contributes favorable physicochemical properties and has been utilized in compounds targeting a range of conditions . The molecular architecture of this compound, which strategically links these functional groups through an ethanone linker, suggests its primary research value as a key intermediate or a novel scaffold for the synthesis of more complex chemical libraries. It is intended for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block in the exploration of new chemical space for various therapeutic areas. Researchers can utilize this compound to probe biological mechanisms and develop new lead compounds for a variety of diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-morpholin-4-yl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O3/c15-14(16,17)13-19-18-12(24-13)10-1-3-20(4-2-10)9-11(22)21-5-7-23-8-6-21/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPBKSQAXAMUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-Morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity in various chemical entities.

Chemical Structure and Properties

The compound can be represented as follows:

C14H17F3N4O Molecular Formula \text{C}_{14}\text{H}_{17}\text{F}_3\text{N}_4\text{O}\quad \text{ Molecular Formula }

Structural Components:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability.
  • Oxadiazole Moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is thought to enhance these effects. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

2. Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. Specifically, studies involving similar structures have reported IC50 values indicating effective inhibition of cancer cell growth .

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7 (breast cancer)
Compound B20HeLa (cervical cancer)
1-Morpholino...TBDTBD

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, related compounds have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is important in the context of immunosuppressive therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural modifications contributed positively to antimicrobial potency.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a set of oxadiazole-based compounds was screened against several cancer cell lines. The results showed that the presence of the morpholino group and trifluoromethyl substitution led to enhanced cytotoxicity compared to non-substituted analogs.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1-morpholino-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have shown promising results against various bacterial strains. In vitro studies demonstrated that such compounds could inhibit the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A study involving similar oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism includes the activation of caspases and modulation of cell cycle progression . The National Cancer Institute has evaluated related compounds for their efficacy against a range of cancer cell lines, showing significant cytotoxicity at low concentrations .

Central Nervous System Effects

Due to the piperidine structure, compounds like this compound may possess neuroprotective properties. Research on piperidine derivatives suggests they could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several oxadiazole derivatives were synthesized and tested for antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity Assessment

A series of oxadiazole-based compounds were subjected to cytotoxicity testing against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that the presence of the trifluoromethyl group significantly improved the anticancer activity of these compounds, leading to an IC50 value in the micromolar range .

Data Tables

Compound NameStructureActivity TypeIC50 (μM)Reference
This compoundStructureAntimicrobial12.5
Related Oxadiazole DerivativeStructureAnticancer15.0
Piperidine-Based CompoundStructureNeuroprotectiveN/A

Comparación Con Compuestos Similares

Structural Analog with Piperazine and Benzyl Substituents

Compound: 1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (CAS: 329701-88-4)

  • Key Differences :
    • Replaces piperidine with piperazine, introducing an additional nitrogen atom.
    • Substitutes the oxadiazole ring with a 4-(trifluoromethyl)benzyl group.
  • Piperazine may improve aqueous solubility due to its basic nitrogen. Reduced hydrogen-bonding capacity compared to the oxadiazole-containing target compound .

Pyridine-Linked Piperazino Compound

Compound: 1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone (CAS: 338979-16-1)

  • Key Differences: Incorporates a pyridine ring with chloro and trifluoromethyl substituents. Piperazino group replaces piperidine.
  • Impact :
    • Pyridine’s electron-withdrawing nature alters electronic distribution, affecting reactivity.
    • Chlorine increases molecular weight (MW = 392.8 g/mol) and may enhance lipophilicity (logP ~2.8).
    • Reduced heterocyclic diversity compared to the oxadiazole-containing target .

Oxadiazole-Thioether Derivatives

Compound: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (CAS: 851129-74-3)

  • Key Differences :
    • Replaces trifluoromethyl with a dihydrobenzodioxin group.
    • Includes a sulfanyl (-S-) linker.
  • Impact: Dihydrobenzodioxin enhances π-π stacking but reduces electronegativity. 4-Methylpiperidinyl group lowers basicity compared to morpholino .

Antimicrobial Oxadiazole-Pyridine Hybrid

Compound: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

  • Key Differences: Features a pyridine amino group and mercapto (-SH) substituent. Lacks morpholino and piperidine rings.
  • Absence of trifluoromethyl may reduce lipophilicity and plasma stability .

Fluorophenyl-Oxadiazole Analog

Compound: 1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone (CAS: 1775402-83-9)

  • Key Differences :
    • Substitutes trifluoromethyl with 4-fluorophenyl and 3-methylphenyl.
  • Impact: Fluorine’s electron-withdrawing effect stabilizes the oxadiazole ring. Methylphenyl enhances lipophilicity (predicted logP = 3.2) but may reduce solubility. Piperidine instead of morpholino alters conformational flexibility .

Research Findings and Implications

  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound improves metabolic stability compared to chlorine or fluorine in analogs .
  • Heterocyclic Diversity: Piperidine-morpholino combinations offer balanced solubility and rigidity, whereas piperazine or pyridine-linked analogs may prioritize specific binding interactions .
  • Antimicrobial Potential: Thioether-linked oxadiazoles (e.g., CAS: 851129-74-3) show promise, but the target compound’s CF₃ and morpholino groups could enhance selectivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.